(6-Methoxypyridin-2-YL)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

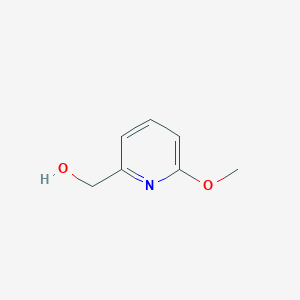

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-methoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-4-2-3-6(5-9)8-7/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXGBIUWGAUTER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30489465 | |

| Record name | (6-Methoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30489465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63071-12-5 | |

| Record name | (6-Methoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30489465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-methoxypyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of (6-Methoxypyridin-2-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Methoxypyridin-2-YL)methanol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, spectral data, and a detailed experimental protocol for its synthesis. The information presented is intended to support research and development activities involving this compound.

Chemical and Physical Properties

This compound, with the CAS number 63071-12-5, possesses a molecular formula of C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[1][2][3] Its physical form has been described as both a lyophilized powder and an oily product, suggesting that its appearance may vary depending on its purity and the method of isolation.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 63071-12-5 | [1][2][3] |

| Molecular Formula | C₇H₉NO₂ | [1][2] |

| Molecular Weight | 139.15 g/mol | [1][2] |

| Physical Form | Lyophilized powder / Oily product | [4][5] |

| Storage Conditions | Short term: 4°C; Long term: -20°C to -80°C | [5] |

Spectroscopic Data

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of this compound. The protonated molecule ([M+H]⁺) has a calculated and measured mass-to-charge ratio of 140.1.[4]

Table 2: Mass Spectrometry Data

| Ion | Calculated m/z | Measured m/z | Source |

| [M+H]⁺ | 140.1 | 140.1 | [4] |

No experimental Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy data for this compound was available in the searched literature. The following sections on NMR and IR are based on predicted values and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Predicted): The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the methanol group, the methoxy protons, and the hydroxyl proton. The pyridine protons would likely appear as a multiplet in the aromatic region. The methylene protons adjacent to the hydroxyl group and the pyridine ring would likely be a singlet or a doublet depending on coupling with the hydroxyl proton. The methoxy protons would appear as a sharp singlet in the upfield region.

¹³C NMR (Predicted): The carbon NMR spectrum would show six distinct signals for the pyridine ring carbons, one for the methylene carbon, and one for the methoxy carbon. The chemical shifts would be influenced by the electron-donating methoxy group and the electron-withdrawing nitrogen atom in the pyridine ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic groups would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. A strong C-O stretching band for the alcohol would likely appear around 1000-1200 cm⁻¹, and the C-O stretching of the methoxy group would also be in this region.

Experimental Protocols

A common synthetic route to this compound involves the reduction of a suitable precursor such as 6-methoxypyridine-2-carboxylic acid or its ester derivative. The following is a generalized experimental protocol based on the reduction of related compounds.

Synthesis of this compound via Reduction of Methyl 6-methoxypicolinate

This procedure is adapted from the synthesis of the isomeric compound, (6-methoxypyridin-3-yl)methanol.[5]

Materials:

-

Methyl 6-methoxypicolinate

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Methanol (for quenching with NaBH₄)

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄) or Rochelle's salt (for quenching with LiAlH₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 6-methoxypicolinate (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the reducing agent (e.g., LiAlH₄, 1.5 eq, or NaBH₄, 2.0 eq) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture back to 0 °C and carefully quench the excess reducing agent.

-

For LiAlH₄: Sequentially add water, then a 15% aqueous NaOH solution, and then water again, until a granular precipitate forms.

-

For NaBH₄: Slowly add methanol to decompose the excess borohydride, followed by water.

-

-

Filter the resulting mixture to remove the inorganic salts and wash the filter cake with the reaction solvent.

-

Combine the filtrate and the washings and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent for extraction and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[4]

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized synthetic workflow for this compound.

Safety and Handling

Conclusion

This compound is a pyridine derivative with established basic chemical properties. While detailed experimental spectroscopic and physical data are not widely published, its synthesis can be achieved through standard reduction procedures from accessible precursors. This guide provides a foundational understanding of this compound to aid in its application in research and development. Further experimental characterization is encouraged to fully elucidate its chemical profile.

References

- 1. Synthesis and characterization of (6-[2-(pyridin-2-yl)hydrazinylidene]methylpyridin-2-yl)methanol: a supramolecular and topological study | Publicación [silice.csic.es]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (6-METHOXY-PYRIDIN-2-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 5. (6-methoxypyridin-3-yl)methanol | 58584-63-7 [chemicalbook.com]

- 6. scienceopen.com [scienceopen.com]

- 7. Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of (6-Methoxypyridin-2-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of (6-Methoxypyridin-2-YL)methanol, a key building block in medicinal chemistry and materials science. This document consolidates critical data on its chemical identity, structural properties, spectroscopic signature, and synthesis, presented in a format tailored for researchers and drug development professionals.

Chemical Identity and Molecular Descriptors

This compound is a substituted pyridine derivative characterized by a methoxy group at the 6-position and a hydroxymethyl group at the 2-position of the pyridine ring. Its fundamental properties are summarized in the table below.

| Identifier | Value | Reference |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| CAS Number | 63071-12-5 | [1] |

| Canonical SMILES | COc1cccc(CO)n1 | [1] |

| InChI | InChI=1S/C7H9NO2/c1-10-7-4-2-3-6(5-9)8-7/h2-4,9H,5H2,1H3 | [1] |

| InChIKey | OPXGBIUWGAUTER-UHFFFAOYSA-N | [1] |

Molecular Structure and Conformation

The molecular structure of this compound consists of a planar pyridine ring with appended methoxy and hydroxymethyl groups. The presence of these functional groups influences the electronic properties and conformational flexibility of the molecule.

Predicted 3D Conformation and Key Bond Parameters

In the absence of experimental crystallographic data, computational modeling provides valuable insights into the three-dimensional structure and key geometric parameters of the molecule. The following table presents predicted bond lengths and angles obtained from computational chemistry.

| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |

| C2-C(H₂OH) | 1.51 | C6-N1-C2 | 118.5 |

| C(H₂)-OH | 1.43 | N1-C2-C(H₂OH) | 116.0 |

| C6-O(CH₃) | 1.36 | C(H₂OH)-C2-C3 | 123.5 |

| O-CH₃ | 1.42 | C2-C(H₂)-OH | 111.0 |

| N1-C2 | 1.34 | C5-C6-O(CH₃) | 116.0 |

| C2-C3 | 1.39 | C6-O-CH₃ | 118.0 |

| C3-C4 | 1.39 | ||

| C4-C5 | 1.39 | ||

| C5-C6 | 1.39 | ||

| C6-N1 | 1.34 |

Note: These values are predictions based on computational models and may differ from experimental values.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The predicted chemical shifts (δ) and coupling constants (J) are summarized below.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H3 | 7.1-7.3 | d | 7.5 | 1H |

| H4 | 7.5-7.7 | t | 7.8 | 1H |

| H5 | 6.7-6.9 | d | 8.0 | 1H |

| CH₂ | 4.6-4.8 | s | - | 2H |

| OH | (variable) | s (broad) | - | 1H |

| OCH₃ | 3.9-4.1 | s | - | 3H |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon | Predicted δ (ppm) |

| C2 | 158-162 |

| C3 | 110-114 |

| C4 | 138-142 |

| C5 | 108-112 |

| C6 | 162-166 |

| CH₂ | 63-67 |

| OCH₃ | 53-57 |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1600-1580, 1500-1400 | C=C, C=N stretch | Pyridine ring |

| 1250-1000 | C-O stretch | Ether, Alcohol |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 139. A prominent peak corresponding to the protonated molecule ([M+H]⁺) at m/z 140 is observed in soft ionization techniques.[2]

Predicted Fragmentation Pathway:

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of a corresponding carboxylic acid or its ester derivative. The following protocol details the reduction of 6-methoxypyridine-2-carboxylic acid methyl ester using sodium borohydride.[2]

Materials:

-

6-methoxypyridine-2-carboxylic acid methyl ester

-

Anhydrous methanol

-

Sodium borohydride (NaBH₄)

-

Dichloromethane

-

2-Propanol

-

Magnesium sulfate (MgSO₄)

-

Brine (saturated NaCl solution)

-

Water

Procedure:

-

Dissolve 6-methoxypyridine-2-carboxylic acid methyl ester (2 g, 11.96 mmol) in anhydrous methanol (20 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Slowly add sodium borohydride (1.36 g, 35.89 mmol) to the cooled solution while stirring.

-

Maintain the reaction at 0 °C for 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1 hour.

-

Quench the reaction by the careful addition of water.

-

Concentrate the reaction mixture using a rotary evaporator to remove the methanol.

-

Dilute the residue with brine (100 mL).

-

Extract the aqueous layer with a 2:1 mixture of dichloromethane and 2-propanol (3 x 150 mL).

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield this compound as an oily product.

Characterization

The synthesized product should be characterized using the spectroscopic methods outlined in Section 3 to confirm its identity and purity. Mass spectrometry analysis should confirm the molecular weight, with an expected [M+H]⁺ peak at m/z 140.1.[2] NMR and IR spectroscopy should be used to verify the presence of the key functional groups and the overall molecular structure.

References

A Technical Guide to the Synthesis of (6-Methoxypyridin-2-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (6-Methoxypyridin-2-YL)methanol, a key building block in the development of various pharmaceutical compounds. This document details several viable synthetic pathways, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.

Core Synthesis Routes

The synthesis of this compound can be effectively achieved through several distinct chemical strategies. The most prominent and well-documented routes include:

-

Reduction of 6-Methoxypyridine-2-Carboxylic Acid and its Esters: This is a classic and reliable approach, utilizing powerful reducing agents to convert the carboxylic acid or its ester functionality into the desired primary alcohol.

-

Functionalization of 2-Bromo-6-methoxypyridine: This pathway involves the use of organometallic intermediates, such as Grignard or organolithium reagents, derived from the corresponding bromo-pyridine, which are then reacted with a formylating agent.

-

Reduction of 6-Methoxypyridine-2-carboxaldehyde: A straightforward and high-yielding method that involves the direct reduction of the commercially available aldehyde.

-

From 6-Methoxypyridine-2-carbonitrile: This multi-step route requires the reduction of the nitrile to a primary amine, followed by a diazotization reaction to yield the alcohol.

Below is a detailed exploration of each of these synthetic pathways.

Route 1: Reduction of 6-Methoxypyridine-2-Carboxylic Acid and its Esters

This route is a robust and frequently employed method for the synthesis of this compound. The choice of reducing agent and starting material (the free acid or its ester) can influence the reaction conditions and overall yield.

Diagram of Synthesis Pathway

Caption: Reduction of carboxylic acid and ester to the alcohol.

Quantitative Data

| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 6-Methoxypyridine-2-carboxylic acid | Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 to 20 | 1.5 hours | 69 | [1] |

| 6-Methoxypyridine-2-carboxylic acid methyl ester | Sodium Borohydride (NaBH₄) | Methanol | 0 to room temp. | 1.5 hours | 30 | [1] |

Experimental Protocols

1.1: Reduction of 6-Methoxypyridine-2-carboxylic acid with Lithium Aluminium Hydride [1]

-

Materials: 6-Methoxypicolinic acid (1.8 g, 11.8 mmol), Lithium Aluminium Hydride (11.8 mL of a 1.0 M solution in THF, 11.8 mmol), Tetrahydrofuran (THF, 40 mL), Saturated aqueous Rochelle's salt, Ethyl Acetate (EtOAc).

-

Procedure:

-

A solution of 6-methoxypicolinic acid in THF (0.3 M) is cooled to 0 °C.

-

Lithium Aluminium Hydride solution is added dropwise to the cooled solution.

-

The mixture is stirred at 0 °C for 30 minutes.

-

The reaction is quenched by pouring it into a beaker containing an aqueous saturated solution of Rochelle's salt.

-

The mixture is stirred at ambient temperature for 1 hour.

-

The product is extracted with EtOAc.

-

The organic layer is dried and concentrated to yield this compound.

-

1.2: Reduction of 6-Methoxypyridine-2-carboxylic acid methyl ester with Sodium Borohydride [1]

-

Materials: 6-Methoxypyridine-2-carboxylic acid methyl ester (2 g, 11.96 mmol), Sodium Borohydride (1.36 g, 35.89 mmol), Anhydrous Methanol (20 mL), Water, Brine, Dichloromethane, 2-Propanol, Magnesium Sulfate.

-

Procedure:

-

The methyl ester is dissolved in anhydrous methanol and cooled to 0 °C under a nitrogen atmosphere.

-

Sodium borohydride is added slowly to the solution.

-

The reaction is stirred at 0 °C for 30 minutes, then warmed to room temperature and stirred for an additional hour.

-

The reaction is quenched with water and the mixture is concentrated.

-

The residue is diluted with brine and extracted with a 2:1 mixture of dichloromethane and 2-propanol.

-

The combined organic phases are dried over magnesium sulfate, filtered, and concentrated to give the product as an oil.

-

Route 2: From 2-Bromo-6-methoxypyridine via an Organometallic Intermediate

This approach leverages the reactivity of organometallic reagents to introduce a hydroxymethyl group. The bromo-pyridine is first converted to a Grignard or organolithium reagent, which then reacts with a source of a formyl group, such as formaldehyde.

Diagram of Synthesis Pathway

Caption: Synthesis from 2-bromo-6-methoxypyridine.

Quantitative Data

While a specific, detailed protocol with yield for the direct synthesis of this compound from 2-bromo-6-methoxypyridine and formaldehyde was not found in the immediate literature, this route is based on well-established organometallic chemistry. Yields for similar reactions are typically in the range of 50-80%.

Experimental Protocol (Proposed)

-

Materials: 2-Bromo-6-methoxypyridine, Magnesium turnings (for Grignard) or n-Butyllithium (for organolithium), Dry Tetrahydrofuran (THF) or Diethyl ether, Paraformaldehyde or Formaldehyde gas, Saturated aqueous ammonium chloride.

-

Procedure:

-

Formation of the Organometallic Reagent:

-

Grignard: Activate magnesium turnings in a flame-dried flask under an inert atmosphere. Add a solution of 2-bromo-6-methoxypyridine in dry THF or ether dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

-

Organolithium: Dissolve 2-bromo-6-methoxypyridine in dry THF or ether and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for 30-60 minutes.

-

-

Reaction with Formaldehyde: Add dried paraformaldehyde in one portion to the organometallic solution at low temperature (e.g., 0 °C for Grignard, -78 °C for organolithium). Alternatively, bubble dry formaldehyde gas through the solution.

-

Workup: Allow the reaction to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Route 3: Reduction of 6-Methoxypyridine-2-carboxaldehyde

This is arguably the most direct route, assuming the availability of the starting aldehyde. The reduction of an aldehyde to a primary alcohol is a high-yielding and straightforward transformation.

Diagram of Synthesis Pathway

Caption: Reduction of 6-methoxypyridine-2-carboxaldehyde.

Quantitative Data

The reduction of aldehydes to alcohols with sodium borohydride is typically quantitative or near-quantitative.

| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 6-Methoxypyridine-2-carboxaldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 to room temp. | 1-2 hours | >95 (expected) |

Experimental Protocol

-

Materials: 6-Methoxypyridine-2-carboxaldehyde, Sodium Borohydride (NaBH₄), Methanol, Water, Dichloromethane.

-

Procedure:

-

Dissolve 6-methoxypyridine-2-carboxaldehyde in methanol and cool the solution in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

-

Route 4: From 6-Methoxypyridine-2-carbonitrile

This pathway involves a two-step process: the reduction of the nitrile to the corresponding aminomethylpyridine, followed by the conversion of the amine to the alcohol via a diazotization reaction.

Diagram of Synthesis Pathway

Caption: Synthesis from 6-methoxypyridine-2-carbonitrile.

Quantitative Data

The overall yield for this two-step process can vary depending on the efficiency of both the reduction and the diazotization steps. The reduction of nitriles to primary amines can be high-yielding, while the diazotization of aminomethylpyridines can sometimes be accompanied by side reactions.

| Step | Reagents | Conditions | Yield (%) |

| Nitrile Reduction | H₂, Raney Nickel | Methanol, Ammonia, High Pressure | 70-90 (typical) |

| Diazotization/Hydrolysis | NaNO₂, aq. H₂SO₄ | 0 °C then heat | 40-60 (typical) |

Experimental Protocols

4.1: Reduction of 6-Methoxypyridine-2-carbonitrile to 2-Aminomethyl-6-methoxypyridine (General Procedure)

-

Materials: 6-Methoxypyridine-2-carbonitrile, Raney Nickel, Methanol saturated with ammonia, Hydrogen gas.

-

Procedure:

-

In a high-pressure autoclave, dissolve the nitrile in methanol saturated with ammonia.

-

Add a catalytic amount of Raney Nickel.

-

Pressurize the reactor with hydrogen gas and heat according to standard hydrogenation procedures for aromatic nitriles.

-

After the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst.

-

Concentrate the filtrate to obtain the crude amine, which can be purified by distillation or chromatography.

-

4.2: Conversion of 2-Aminomethyl-6-methoxypyridine to this compound (General Procedure)

-

Materials: 2-Aminomethyl-6-methoxypyridine, Sodium Nitrite (NaNO₂), Aqueous sulfuric acid.

-

Procedure:

-

Dissolve the amine in dilute sulfuric acid and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at low temperature for a short period.

-

Slowly warm the reaction mixture to room temperature and then gently heat to facilitate the decomposition of the diazonium salt to the alcohol.

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or distillation.

-

Conclusion

This guide has outlined four principal synthetic routes to this compound. The choice of the most suitable route will depend on factors such as the availability and cost of starting materials, the required scale of the synthesis, and the laboratory equipment at hand. For directness and likely high yield, the reduction of 6-methoxypyridine-2-carboxaldehyde is the preferred method. However, the reduction of the corresponding carboxylic acid or ester also provides a reliable pathway. The routes starting from 2-bromo-6-methoxypyridine or the corresponding nitrile offer more flexibility in terms of precursor availability but involve more complex or multi-step procedures. Researchers and drug development professionals are encouraged to evaluate these options based on their specific needs and resources.

References

Spectroscopic and Synthetic Profile of (6-Methoxypyridin-2-YL)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a viable synthetic route for (6-Methoxypyridin-2-YL)methanol. Due to the limited availability of direct experimental data in publicly accessible literature, this guide presents a combination of reported data, predicted spectroscopic values based on established chemical principles and analysis of analogous compounds, and detailed experimental protocols adapted from established synthetic methodologies.

Spectroscopic Data

The following tables summarize the mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. Predictions are derived from known chemical shift and frequency correlations, and by comparison with the experimentally determined data for its isomer, (6-methoxypyridin-3-yl)methanol, and other related pyridine derivatives.

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Mass Spectrum (EI) | [M+H]⁺ Calculated: 140.1, Measured: 140.1[1] |

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60 | t | 1H | H4 (Pyridine) |

| ~6.85 | d | 1H | H3 (Pyridine) |

| ~6.70 | d | 1H | H5 (Pyridine) |

| ~4.70 | s | 2H | -CH₂OH |

| ~3.95 | s | 3H | -OCH₃ |

| ~3.50 (broad) | s | 1H | -OH |

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~163.0 | C6 (Pyridine) |

| ~158.0 | C2 (Pyridine) |

| ~139.0 | C4 (Pyridine) |

| ~112.0 | C3 (Pyridine) |

| ~108.0 | C5 (Pyridine) |

| ~64.0 | -CH₂OH |

| ~53.0 | -OCH₃ |

Table 4: Predicted IR Spectroscopic Data (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 (broad) | Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic -CH₂- and -CH₃) |

| 1600-1580 | Strong | C=N and C=C stretch (pyridine ring) |

| 1480-1440 | Strong | C-H bend (aliphatic) |

| 1280-1240 | Strong | C-O stretch (aryl ether) |

| 1050-1020 | Strong | C-O stretch (primary alcohol) |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and spectroscopic characterization of this compound. These are adapted from established procedures for analogous compounds.

Synthesis Protocol: Reduction of 6-Methoxy-2-pyridinecarboxaldehyde

Materials:

-

6-Methoxy-2-pyridinecarboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 6-methoxy-2-pyridinecarboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Spectroscopic Characterization Protocol

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer.

-

¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument, operating at 100 MHz for ¹³C.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a drop of the neat liquid product between two potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the product in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to obtain the [M+H]⁺ ion.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

References

Biological Activity of (6-Methoxypyridin-2-YL)methanol Derivatives: A Technical Guide to Sulfonamide Methoxypyridine Analogs as PI3K/mTOR Dual Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of a series of sulfonamide methoxypyridine derivatives, a class of compounds based on the (6-Methoxypyridin-2-YL)methanol core structure. These compounds have been investigated for their potential as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key regulators in cell signaling pathways implicated in cancer. This document details their inhibitory activity, effects on cancer cell lines, and the experimental protocols used for their evaluation.

Introduction

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its dysregulation is a frequent event in human cancers, making it a prime target for therapeutic intervention. The dual inhibition of both PI3K and mTOR is a promising strategy to overcome the feedback loops and resistance mechanisms observed with single-target inhibitors. This guide focuses on a series of sulfonamide methoxypyridine derivatives designed to potently and selectively inhibit both PI3K and mTOR. The core structure, derived from this compound, serves as a versatile scaffold for the development of these targeted agents.

Biological Activity and Quantitative Data

A series of 36 sulfonamide methoxypyridine derivatives with three different aromatic skeletons were synthesized and evaluated for their biological activity.[1] The inhibitory activity against PI3Kα and mTOR, as well as the anti-proliferative effects on MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma) cell lines, were determined. The quantitative data for a selection of these compounds are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of Sulfonamide Methoxypyridine Derivatives against PI3Kα and mTOR

| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |

| 11c | >10000 | >10000 |

| 17a | 1050 | 2350 |

| 22a | 0.45 | 45 |

| 22b | 0.33 | 31 |

| 22c | 0.22 | 23 |

| 22d | 0.28 | 29 |

| 22e | 0.39 | 38 |

| 22f | 0.51 | 52 |

| 22g | 0.63 | 68 |

| 22h | 0.42 | 41 |

| 22i | 0.31 | 33 |

| 22j | 0.25 | 26 |

| 22k | 0.36 | 35 |

| 22l | 0.48 | 49 |

Data extracted from a study on sulfonamide methoxypyridine derivatives as novel PI3K/mTOR dual inhibitors.[1]

Table 2: Anti-proliferative Activity of Sulfonamide Methoxypyridine Derivatives

| Compound | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |

| 11c | >10000 | >10000 |

| 17a | 8750 | 9120 |

| 22a | 180 | 35 |

| 22b | 150 | 28 |

| 22c | 130 | 20 |

| 22d | 160 | 31 |

| 22e | 170 | 33 |

| 22f | 210 | 45 |

| 22g | 250 | 58 |

| 22h | 190 | 39 |

| 22i | 160 | 30 |

| 22j | 140 | 24 |

| 22k | 170 | 32 |

| 22l | 200 | 42 |

Data extracted from a study on sulfonamide methoxypyridine derivatives as novel PI3K/mTOR dual inhibitors.[1]

Among the synthesized compounds, 22c emerged as the most potent derivative, exhibiting strong dual inhibitory activity against PI3Kα and mTOR, and significant anti-proliferative effects in both MCF-7 and HCT-116 cell lines.[1]

Mechanism of Action: PI3K/mTOR Signaling Pathway Inhibition

The sulfonamide methoxypyridine derivatives exert their anti-tumor effects by dually inhibiting PI3K and mTOR, key components of a major signaling cascade that promotes cell growth and survival. The following diagram illustrates the PI3K/mTOR signaling pathway and the points of inhibition by these compounds.

Figure 1: PI3K/mTOR Signaling Pathway Inhibition.

Further studies with the lead compound 22c demonstrated that it induces G0/G1 phase cell cycle arrest and apoptosis in HCT-116 cells. Western blot analysis confirmed that 22c decreases the phosphorylation of AKT, a downstream effector of PI3K, in a dose-dependent manner.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of sulfonamide methoxypyridine derivatives.

PI3Kα and mTOR Kinase Inhibition Assay

This assay is performed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against PI3Kα and mTOR kinases. A common method is the HTRF® (Homogeneous Time Resolved Fluorescence) assay.

Materials:

-

Recombinant human PI3Kα and mTOR kinases

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Substrate (e.g., PIP2 for PI3Kα, or a specific peptide substrate for mTOR)

-

HTRF® detection reagents (e.g., Europium cryptate-labeled antibody and XL665-labeled streptavidin)

-

Test compounds dissolved in DMSO

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the kinase, substrate, and test compound to the microplate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the HTRF® detection reagents.

-

Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

-

Read the fluorescence at 620 nm and 665 nm on an HTRF®-compatible plate reader.

-

Calculate the ratio of the two fluorescence signals and determine the IC50 values by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

MCF-7 and HCT-116 cells

-

Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

Procedure:

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

HCT-116 cells

-

Complete culture medium

-

Test compound (22c )

-

PBS (Phosphate-Buffered Saline)

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed HCT-116 cells and treat with different concentrations of compound 22c for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The data is analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis of p-Akt

This method is used to detect the levels of phosphorylated Akt (p-Akt), a key downstream effector of PI3K, to confirm the mechanism of action of the inhibitors.

Figure 2: Western Blot Experimental Workflow.

Materials:

-

HCT-116 cells

-

Test compound (22c )

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (rabbit anti-p-Akt (Ser473), rabbit anti-Akt, mouse anti-GAPDH)

-

HRP-conjugated secondary antibodies (goat anti-rabbit IgG, goat anti-mouse IgG)

-

ECL (Enhanced Chemiluminescence) detection reagent

Procedure:

-

Treat HCT-116 cells with various concentrations of compound 22c for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL detection reagent and an imaging system.

-

Quantify the band intensities and normalize the p-Akt levels to total Akt and the loading control (GAPDH).

Conclusion

The sulfonamide methoxypyridine derivatives based on the this compound scaffold represent a promising class of dual PI3K/mTOR inhibitors. The lead compound, 22c , demonstrates potent enzymatic and cellular activity, effectively induces cell cycle arrest and apoptosis, and modulates the PI3K/AKT signaling pathway. The detailed experimental protocols provided in this guide offer a framework for the evaluation of similar compounds and further investigation into their therapeutic potential in oncology. This in-depth technical guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

(6-Methoxypyridin-2-YL)methanol: A Versatile Scaffold in Modern Medicinal Chemistry

(6-Methoxypyridin-2-YL)methanol has emerged as a significant building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its inherent structural features, including the nucleophilic hydroxymethyl group and the variously substituted pyridine ring, provide a foundation for synthesizing diverse molecular architectures with a wide range of biological activities. This technical guide delves into the synthesis, key applications, and structure-activity relationships of compounds derived from this valuable synthon, providing researchers and drug development professionals with a comprehensive overview of its potential.

Synthesis and Physicochemical Properties

This compound is a commercially available compound, but can also be synthesized through various laboratory methods. A common route involves the reduction of 6-methoxypyridine-2-carboxylic acid or its esters.

| Property | Value |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| CAS Number | 63071-12-5 |

| Appearance | Off-white to yellow solid |

| Melting Point | 35-39 °C |

| Boiling Point | 118-120 °C at 10 mmHg |

Applications in Drug Discovery

The this compound motif has been successfully incorporated into molecules targeting a range of diseases, most notably in the fields of pain management and infectious diseases.

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists for Pain Management

Derivatives of (pyridin-2-yl)methanol have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[1] TRPV3 is a non-selective cation channel implicated in pain sensation and inflammation.[2][3][4] Over-activation of this channel is associated with various pathological pain states.

A key derivative, cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol, demonstrated significant TRPV3 inhibitory activity with an IC₅₀ of 0.38 µM and has shown efficacy in preclinical models of neuropathic pain.[5] The pyridinyl methanol moiety is crucial for this activity.

Table 1: Structure-Activity Relationship of (Pyridin-2-yl)methanol Derivatives as TRPV3 Antagonists

| Compound | R Group on Pyridine | IC₅₀ (µM) |

| Lead Compound | 4-(trifluoromethyl) | 0.38 |

| Analog 1 | 4-chloro | >10 |

| Analog 2 | 4-methoxy | 5.2 |

The data suggests that electron-withdrawing groups at the 4-position of the second pyridine ring enhance the antagonistic activity.

Anti-Mycobacterial Agents

The amine precursor, (6-methoxypyridin-2-yl)methanamine, derived from this compound, serves as a crucial building block for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with potent anti-mycobacterial activity.[6][7][8] These compounds are being investigated as potential treatments for tuberculosis (TB), a major global health concern.

Table 2: Anti-Mycobacterial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

| Compound | R Group on Pyrazolo[1,5-a]pyrimidine | MIC₉₀ (µg/mL) against M. tuberculosis H37Rv |

| 48 | 3-(4-fluorophenyl)-5-phenyl | >32 |

| 22 | 3-(4-fluorophenyl)-5-H | 0.89 |

| 45 | 3-(4-fluorophenyl)-5-phenyl, 6'-fluoro on pyridylmethylamine | >32 |

The structure-activity relationship studies indicate that substitutions on the pyrazolo[1,5-a]pyrimidine core significantly impact the anti-mycobacterial potency.[6]

Experimental Protocols

Synthesis of this compound

Method 1: Reduction of 6-Methoxypicolinic Acid with Lithium Aluminium Hydride

-

A solution of 6-methoxypicolinic acid (1.8 g, 11.8 mmol) in anhydrous tetrahydrofuran (40 mL) is cooled to 0 °C.

-

Lithium aluminum hydride (11.8 mL of a 1M solution in THF, 11.8 mmol) is added dropwise to the cold solution.

-

The mixture is stirred at 0 °C for 30 minutes.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).

-

The mixture is stirred at room temperature for 1 hour.

-

The product is extracted with ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Synthesis of (6-methoxypyridin-2-yl)methanamine

-

To a solution of this compound in a suitable solvent, add a chlorinating agent (e.g., thionyl chloride) to convert the alcohol to the corresponding chloride.

-

The resulting 2-(chloromethyl)-6-methoxypyridine is then reacted with a source of ammonia (e.g., sodium azide followed by reduction, or direct amination) to yield (6-methoxypyridin-2-yl)methanamine.

Synthesis of 3,5-diphenyl-N-((6-methoxypyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine (Analog of Compound 48)

-

A mixture of 7-chloro-3,5-diphenylpyrazolo[1,5-a]pyrimidine (0.136 mmol) and (6-methoxypyridin-2-yl)methanamine (0.163 mmol) in a suitable solvent (e.g., N,N-dimethylformamide) is heated.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled and the product is isolated by precipitation or extraction.

-

The crude product is purified by column chromatography to yield the final compound.[7]

Visualizations

Signaling Pathway

Caption: TRPV3 Signaling Pathway in Pain and Inflammation.

Experimental Workflow

Caption: Workflow for Synthesis and Screening of Anti-mycobacterial Agents.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, providing a gateway to the synthesis of compounds with significant therapeutic potential. Its utility in the development of TRPV3 antagonists and anti-mycobacterial agents highlights its versatility. The structure-activity relationships of its derivatives underscore the importance of targeted chemical modifications to optimize biological activity. The detailed protocols and workflows provided herein serve as a valuable resource for researchers aiming to leverage this building block in their drug discovery endeavors. Further exploration of this scaffold is warranted to unlock its full potential in addressing unmet medical needs.

References

- 1. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TRP Channels and Pain - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Targeting Pain-evoking Transient Receptor Potential Channels for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The regulatory role and mechanism of TRPV3 on apoptosis and inflammation in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis and Structure-Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl- N-(Pyridin-2-ylmethyl)Pyrazolo[1,5- a]Pyrimidin-7-Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of (6-Methoxypyridin-2-YL)methanol from 6-methoxypyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (6-methoxypyridin-2-YL)methanol from its precursor, 6-methoxypyridine-2-carboxylic acid. The core of this transformation lies in the reduction of the carboxylic acid functional group to a primary alcohol. This guide provides a comprehensive overview of the most effective methodology, including detailed experimental protocols, quantitative data, and visualizations to aid in the successful execution of this synthesis.

Reaction Overview and Key Reagents

The conversion of 6-methoxypyridine-2-carboxylic acid to this compound is most effectively achieved through reduction with a powerful hydride-donating agent. Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice for this transformation. Milder reducing agents, such as sodium borohydride (NaBH₄), are generally not sufficiently reactive to reduce carboxylic acids.[1][2]

The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, to prevent the violent reaction of LiAlH₄ with water. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed during the workup step to yield the desired primary alcohol.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. These values are based on established general procedures for LiAlH₄ reductions of carboxylic acids and may be optimized for specific laboratory conditions.

| Parameter | Value | Notes |

| Reactants | ||

| 6-methoxypyridine-2-carboxylic acid | 1.0 molar equivalent | Starting material. |

| Lithium Aluminum Hydride (LiAlH₄) | 1.5 - 2.0 molar equivalents | A slight excess is used to ensure complete reduction. |

| Solvent | ||

| Anhydrous Tetrahydrofuran (THF) | 10-20 mL per gram of carboxylic acid | Must be anhydrous to prevent quenching of the reagent. |

| Reaction Conditions | ||

| Initial Temperature | 0 °C | For the addition of LiAlH₄ to the carboxylic acid. |

| Reaction Temperature | Reflux (approx. 66 °C for THF) | To drive the reaction to completion. |

| Reaction Time | 2 - 4 hours | Monitored by Thin Layer Chromatography (TLC). |

| Workup Reagents (Fieser Method) | ||

| Water (H₂O) | 'x' mL | 'x' = grams of LiAlH₄ used. |

| 15% Aqueous Sodium Hydroxide (NaOH) | 'x' mL | 'x' = grams of LiAlH₄ used. |

| Water (H₂O) | '3x' mL | '3x' = 3 times the grams of LiAlH₄ used. |

| Purification | ||

| Extraction Solvent | Ethyl acetate or Dichloromethane | For isolating the product from the aqueous layer. |

| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | To remove residual water from the organic phase. |

| Purification Method | Column Chromatography (Silica Gel) | Eluent: Hexanes/Ethyl Acetate gradient. |

| Expected Yield | ||

| Isolated Yield | 70-90% | Dependent on reaction scale and purification efficiency. |

Detailed Experimental Protocol

This protocol is a representative procedure for the reduction of 6-methoxypyridine-2-carboxylic acid using LiAlH₄.

Materials:

-

6-methoxypyridine-2-carboxylic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Distilled Water

-

15% (w/v) Aqueous Sodium Hydroxide (NaOH)

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF is prepared in the reaction flask and cooled to 0 °C using an ice bath. A solution of 6-methoxypyridine-2-carboxylic acid (1.0 eq.) in anhydrous THF is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by TLC until the starting material is consumed (typically 2-4 hours).

-

Quenching (Workup): The reaction mixture is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the sequential, dropwise addition of:

-

Water ('x' mL, where 'x' is the mass of LiAlH₄ in grams).

-

15% aqueous NaOH ('x' mL).

-

Water ('3x' mL). A granular precipitate of aluminum salts will form.

-

-

Filtration and Extraction: The resulting slurry is stirred at room temperature for 30 minutes and then filtered through a pad of celite. The filter cake is washed with additional THF or ethyl acetate. The combined organic filtrates are transferred to a separatory funnel. The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Visualizations

Chemical Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

Caption: Key steps and considerations in the synthesis process.

References

An In-depth Technical Guide to the Reduction of 6-Methoxypyridine-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the reduction of 6-methoxypyridine-2-carboxaldehyde to (6-methoxypyridin-2-yl)methanol, a key synthetic intermediate in the development of various pharmaceutical compounds. This document details common and effective reduction strategies, including the use of metal hydrides and catalytic hydrogenation techniques.

Overview of Reduction Methods

The transformation of an aldehyde to a primary alcohol is a fundamental reaction in organic synthesis. For the specific case of 6-methoxypyridine-2-carboxaldehyde, several reliable methods can be employed. The choice of method often depends on factors such as scale, desired purity, functional group tolerance, and available laboratory equipment. The most prevalent and effective methods include:

-

Sodium Borohydride (NaBH₄) Reduction: A widely used, mild, and selective reducing agent for aldehydes and ketones. It is known for its ease of handling and compatibility with protic solvents.

-

Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful and versatile reducing agent capable of reducing a wide range of functional groups, including aldehydes, ketones, esters, and carboxylic acids. Its high reactivity necessitates the use of anhydrous solvents and careful handling.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). It is a clean and efficient method, often providing high yields of the desired alcohol.

-

Transfer Hydrogenation: An alternative to using hydrogen gas, this technique employs a hydrogen donor molecule, such as isopropanol or formic acid, in the presence of a transition metal catalyst.

Quantitative Data Summary

The following table summarizes the quantitative data for the various reduction methods of 6-methoxypyridine-2-carboxaldehyde. Please note that specific yields and reaction times can vary depending on the precise experimental conditions.

| Reduction Method | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Sodium Borohydride | NaBH₄ | Dichloromethane/Ethanol | Room Temperature | 30 minutes | ~70% (overall for 2 steps) | [1] |

| Lithium Aluminum Hydride | LiAlH₄ | Tetrahydrofuran (THF) | 0 to Reflux | 1-16 hours | Typically High | General Protocol[2][3] |

| Catalytic Hydrogenation | Pd/C or PtO₂ with H₂ | Ethanol or Methanol | Room Temperature | 1-24 hours | Typically High | General Protocol |

| Transfer Hydrogenation | Ru Complex / Isopropanol | Isopropanol | 82 | 15-60 minutes | High (for ketones) | [4] |

Experimental Protocols

This section provides detailed experimental methodologies for the key reduction techniques.

Sodium Borohydride Reduction

This protocol is adapted from a similar reduction of a substituted methoxypyridine carboxaldehyde[1].

Materials:

-

6-Methoxypyridine-2-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (CH₂Cl₂)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 6-methoxypyridine-2-carboxaldehyde in a mixture of dichloromethane and ethanol in a round-bottom flask.

-

To the stirred solution, add sodium borohydride portion-wise at room temperature.

-

Continue stirring the reaction mixture for 30 minutes.

-

After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by a suitable method, such as column chromatography, if necessary.

Lithium Aluminum Hydride Reduction

This is a general procedure for the reduction of an aldehyde to a primary alcohol using LiAlH₄[2][3]. Caution: Lithium aluminum hydride reacts violently with water. All glassware must be oven-dried, and anhydrous solvents must be used.

Materials:

-

6-Methoxypyridine-2-carboxaldehyde

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask flushed with nitrogen, prepare a suspension of lithium aluminum hydride in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of 6-methoxypyridine-2-carboxaldehyde in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for an appropriate time (typically 1-16 hours), monitoring the reaction by TLC.

-

Cool the reaction mixture back to 0 °C and dilute with anhydrous diethyl ether.

-

Carefully quench the reaction by the sequential and dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water.

-

Stir the resulting mixture for 30 minutes, during which a white precipitate will form.

-

Filter the white precipitate and wash it with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify as needed.

Catalytic Hydrogenation

This is a general protocol for the catalytic hydrogenation of an aldehyde.

Materials:

-

6-Methoxypyridine-2-carboxaldehyde

-

Palladium on carbon (10% Pd/C) or Platinum oxide (PtO₂)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

-

Celite®

Procedure:

-

Dissolve 6-methoxypyridine-2-carboxaldehyde in ethanol or methanol in a suitable hydrogenation vessel.

-

Carefully add the palladium on carbon or platinum oxide catalyst to the solution.

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

-

Carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the desired alcohol.

Visualizations

General Reduction Workflow

The following diagram illustrates the general workflow for the reduction of 6-methoxypyridine-2-carboxaldehyde.

Caption: A generalized workflow for the synthesis of this compound.

Signaling Pathway of Hydride Reduction

This diagram depicts the simplified signaling pathway for the reduction of an aldehyde by a metal hydride reagent.

Caption: A simplified two-step mechanism for the reduction of an aldehyde by a hydride reagent.

Conclusion

The reduction of 6-methoxypyridine-2-carboxaldehyde to this compound is a straightforward and high-yielding transformation that can be achieved through various established methods. Sodium borohydride offers a mild and convenient option, while lithium aluminum hydride provides a more potent choice for this and other reducible functional groups. Catalytic hydrogenation and transfer hydrogenation present clean and efficient alternatives. The selection of the most appropriate method will be guided by the specific requirements of the synthesis, including scale, functional group compatibility, and available resources. The detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. Density functional investigations on the catalytic cycle of the hydrogenation of aldehydes catalyzed by an enhanced ruthenium complex: an alcohol-bridged autocatalytic process - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. WO2022168122A1 - Processes for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of (6-Methoxypyridin-2-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (6-Methoxypyridin-2-YL)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its structure, properties, synthesis, and potential applications, offering a valuable resource for professionals in research and development.

Chemical Identity and Physical Properties

This compound, identified by the CAS number 63071-12-5, is a substituted pyridine derivative. Its fundamental properties are summarized in the table below. The compound is typically supplied as a solid, often in a lyophilized powder form, and requires storage at low temperatures (-20°C) to ensure its stability.[1]

| Property | Value | Reference(s) |

| CAS Number | 63071-12-5 | [1][2][3][4][5] |

| Molecular Formula | C₇H₉NO₂ | [1][2][3][4] |

| Molecular Weight | 139.15 g/mol | [2][4] |

| Physical Form | Solid, Lyophilized Powder | [1] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No specific data available. General solubility for similar small polar molecules suggests solubility in polar organic solvents. |

Structure:

References

An In-depth Technical Guide on (6-Methoxypyridin-2-YL)methanol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (6-Methoxypyridin-2-YL)methanol derivatives and their analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this chemical scaffold.

Core Structure and Therapeutic Potential

The this compound core is a versatile scaffold that has garnered significant interest in medicinal chemistry. The presence of the pyridine ring, a common motif in numerous biologically active compounds, coupled with the methoxy and methanol functionalities, provides multiple points for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity. Derivatives of this core have shown promise in various therapeutic areas, including the treatment of neuropathic pain and cancer.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through several synthetic routes. The most common approaches involve the reduction of the corresponding carboxylic acids or their esters.

General Synthetic Routes

A prevalent method for the synthesis of pyridinemethanol derivatives is the reduction of the corresponding pyridinecarboxylic acids or their esters.[1] This transformation can be accomplished using various reducing agents, with the choice depending on the desired selectivity and the presence of other functional groups.

Key Synthetic Methodologies:

-

Reduction of Pyridinecarboxylic Acids and Esters: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective for this transformation, although they require anhydrous conditions and careful handling.[1] Catalytic hydrogenation offers a scalable alternative suitable for larger-scale synthesis.[1]

-

Synthesis from Cyanopyridines: This method involves the reduction of a cyanopyridine to the corresponding aminomethylpyridine, followed by conversion to the alcohol.

-

Functionalization of Picolines: Direct oxidation of the methyl group of a picoline can also yield the desired pyridinylmethanol.

Detailed Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of 6-methoxypyridine-2-carboxylic acid methyl ester with sodium borohydride.

Materials:

-

6-methoxypyridine-2-carboxylic acid methyl ester

-

Anhydrous methanol

-

Sodium borohydride

-

Dichloromethane

-

2-propanol

-

Brine

-

Magnesium sulfate

Procedure:

-

Dissolve 6-methoxypyridine-2-carboxylic acid methyl ester (2 g, 11.96 mmol) in anhydrous methanol (20 mL) in a round-bottom flask.

-

Cool the solution to 0 °C under a nitrogen atmosphere.

-

Slowly add sodium borohydride (1.36 g, 35.89 mmol) to the cooled solution.

-

Maintain the reaction at 0 °C and stir for 30 minutes.

-

Slowly warm the reaction mixture to room temperature and continue stirring for 1 hour.

-

Quench the reaction by the careful addition of water.

-

Concentrate the reaction mixture using a rotary evaporator.

-

Dilute the concentrated residue with brine (100 mL).

-

Extract the aqueous layer with a 2:1 mixture of dichloromethane and 2-propanol (3 x 150 mL).

-

Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oily product.[1]

Biological Activity and Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated significant biological activity in preclinical studies, particularly as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel and as potential anticancer agents targeting the PI3K/mTOR signaling pathway.

TRPV3 Antagonism for Neuropathic Pain

(Pyridin-2-yl)methanol derivatives have been identified as potent and selective antagonists of the TRPV3 channel.[2] TRPV3 is a calcium-permeable cation channel primarily expressed in keratinocytes and has been implicated in pain sensation and skin disorders.[2] Antagonism of this channel represents a promising therapeutic strategy for the management of neuropathic pain.

Systematic optimization of the pyridinylmethanol moiety has led to the identification of novel and selective TRPV3 antagonists with favorable preclinical profiles in models of neuropathic and central pain.[2]

Anticancer Activity via PI3K/mTOR Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for anticancer drug development. Certain methoxypyridine derivatives have been investigated as inhibitors of this pathway.

Signaling Pathway Overview:

The PI3K/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt. Activated Akt then phosphorylates a variety of substrates, including mTOR, leading to the promotion of cell growth and survival.

Below is a diagram illustrating the core components of the PI3K/mTOR signaling pathway.

Quantitative Data on Biological Activity

While comprehensive structure-activity relationship (SAR) data for a series of this compound derivatives is not extensively available in the public domain, the following table summarizes IC₅₀ values for related pyridinylmethanol and methoxypyridine derivatives from various studies to provide a general understanding of their potential potency.

| Compound/Derivative Class | Target | Assay | IC₅₀ (µM) | Reference |

| (Pyridin-2-yl)methanol Derivatives | TRPV3 | Calcium Influx | 0.38 | [3] |

| Methoxy-substituted Pyridine Analogs | Various Cancer Cell Lines | MTT Assay | 1.0 - >50 | [4] |

| Pyridine Derivatives | HeLa Cells | Antiproliferative Assay | 0.134 - 0.257 | [4] |

| Pyridine Derivatives with -OH groups | Various Cancer Cell Lines | Antiproliferative Assay | 4.75 | [4] |

Note: The data presented is for structurally related compounds and may not be directly representative of the this compound core.

Experimental Protocols for Biological Evaluation

The biological activity of this compound derivatives is typically assessed using a variety of in vitro assays. A standard method for evaluating the anticancer potential of these compounds is the MTT assay, which measures cell viability.

MTT Assay for Cytotoxicity Screening

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow:

The following diagram outlines the general workflow for an MTT assay.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include appropriate controls (vehicle control and untreated cells).

-